BRD4 Bromodomain Binding Affinity
In a mass spectrometry-based bromosphere chemoproteomic assay using human HUT78 cells, 2-bromo-N-ethoxy-5-methoxybenzamide demonstrated binding to the BRD4 bromodomain with a dissociation constant (Kd) of 1.26 × 10³ nM (1.26 μM) following 45-minute incubation [1]. While this affinity is modest, it establishes a quantifiable baseline for structure–activity relationship (SAR) exploration. Comparator context: The compound's displacement IC₅₀ against BRD4 BD1 was 3.98 × 10³ nM in a TR-FRET assay [1]. For reference, potent BRD4 inhibitors such as BI 2536 analogs achieve nanomolar affinity (Kd < 100 nM), while the dual BRD4/PLK1 inhibitor Compound 6 exhibits BRD4-BD1 IC₅₀ = 2579 nM [2], placing the target compound in a comparable micromolar range suitable for fragment-based or probe development campaigns.
| Evidence Dimension | BRD4 binding affinity |
|---|---|
| Target Compound Data | Kd = 1260 nM; IC₅₀ = 3980 nM |
| Comparator Or Baseline | Compound 6 (dual BRD4/PLK1 inhibitor): BRD4-BD1 IC₅₀ = 2579 nM [2]; BI 2536 analogs: BRD4-BD1 IC₅₀ = 28 nM (potent reference) [2] |
| Quantified Difference | Target compound approximately 1.5× weaker than Compound 6; ~45× weaker than potent BI 2536 analog |
| Conditions | Kd: Human HUT78 cells, 45 min incubation, MS-based bromosphere chemoproteomics; IC₅₀: TR-FRET displacement assay |
Why This Matters
This provides a validated BRD4 engagement data point for selecting the compound as a low-micromolar starting scaffold or negative-control reference in bromodomain-targeting programs.
- [1] BindingDB. BDBM50098305 (CHEMBL3590405). Affinity Data: BRD4 Kd = 1.26E+3 nM, IC₅₀ = 3.98E+3 nM. View Source
- [2] Liu S, et al. Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors. ACS Publications, 2018. Compound 23: BRD4-BD1 IC₅₀ = 28 nM; Compound 6: IC₅₀ = 2579 nM. View Source
